Technical Guide: Structure Elucidation of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid Hydrate
Technical Guide: Structure Elucidation of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid Hydrate
This guide details the structural elucidation of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate , a significant tridentate ligand scaffold often analyzed in coordination chemistry and drug discovery (as a bioisostere to deferasirox-type chelators).
Executive Summary
The unambiguous characterization of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid requires distinguishing between potential regioisomers (3- vs. 5-substituted), establishing the prototropic tautomerism of the pyrazole ring, and defining the hydration state of the crystal lattice. This guide outlines a self-validating analytical workflow combining high-resolution NMR (1D/2D), Mass Spectrometry, and X-ray crystallography logic to confirm the structure.
Synthetic Context & Regiochemistry
To elucidate the structure, one must first understand the synthetic origin, which restricts the possible isomers. The standard route involves a Claisen condensation followed by cyclization.
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Precursors: 2'-Hydroxyacetophenone and Diethyl oxalate.
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Intermediate: Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate.
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Cyclization: Reaction with hydrazine hydrate yields the pyrazole ester, followed by hydrolysis.
The Regiochemistry Challenge: While the reaction theoretically favors the 3-(2-hydroxyphenyl) isomer due to the reactivity of the diketo intermediate, the 5-isomer is a potential byproduct. Furthermore, in solution, the position of the hydrogen on the pyrazole nitrogen (N1 vs. N2) fluctuates, creating dynamic tautomers.
Diagram 1: Elucidation Workflow
The following workflow illustrates the logical progression from crude synthesis to confirmed structure.
Caption: Step-by-step analytical workflow from synthesis to solid-state confirmation.
Spectroscopic Characterization (Solution State)
Nuclear Magnetic Resonance (NMR)
NMR in DMSO-d6 is the primary tool for elucidation. The molecule possesses three distinct "labile" protons: the carboxylic acid (-COOH), the phenol (-OH), and the pyrazole (-NH).
Critical 1H NMR Signals (DMSO-d6, 400 MHz):
| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Insight |
| Phenol -OH | 10.5 - 11.5 | Broad Singlet | Downfield shift indicates strong intramolecular H-bonding to Pyrazole N. |
| COOH | 12.5 - 13.5 | Very Broad | Typical for carboxylic acids; often exchanges with water in wet DMSO. |
| Pyrazole -NH | 13.0 - 14.0 | Broad | Often invisible or merged with COOH due to rapid tautomeric exchange. |
| Pyrazole -CH | 7.1 - 7.3 | Singlet | The "Signature Peak." Lack of splitting confirms the pyrazole core. |
| Aromatic Ring | 6.9 - 7.8 | Multiplets | 4 protons confirming the 1,2-disubstituted benzene ring pattern. |
The HMBC "Smoking Gun": To prove the pyrazole is attached at the 3-position relative to the phenol (and not the 5-position), use HMBC (Heteronuclear Multiple Bond Correlation) .
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Look for a correlation between the Pyrazole-CH singlet and the Quaternary Carbon of the phenol ring (C-OH).
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Look for a correlation between the Pyrazole-CH and the Carboxylic Carbonyl (C=O).
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Interpretation: If the Pyrazole-CH correlates strongly to both the phenol ring and the carboxylic acid, the substitution pattern is confirmed.
Mass Spectrometry (HRMS)
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Mode: ESI- (Negative Ion Mode) is preferred due to the acidic carboxylic and phenolic groups.
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Target Ion:
at (Calculated for ). -
Fragmentation: Loss of
( 44) is the primary fragmentation pathway, confirming the carboxylic acid moiety.
Solid-State Analysis: The Hydrate Structure
The "hydrate" designation is not trivial; water molecules often play a structural role in the crystal lattice, bridging the donor/acceptor sites of the pyrazole and acid groups.
Tautomerism and Hydrogen Bonding
In the solid state, the molecule likely adopts a planar conformation stabilized by an intramolecular hydrogen bond between the Phenol -OH and the Pyrazole -N(2). This locks the rotation between the rings.
The Water Role: Water molecules usually reside in the interstitial spaces, forming bridging H-bonds:
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Accepting H from Pyrazole-NH.
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Donating H to Carboxylic C=O.
Diagram 2: Tautomeric & H-Bonding Network
This diagram visualizes the intramolecular stabilization and the interaction with the hydrate water.
Caption: Intramolecular H-bond locks conformation; lattice water bridges pyrazole and carboxyl groups.
Thermal Gravimetric Analysis (TGA)
To confirm the stoichiometry of the hydrate (e.g., monohydrate vs. hemihydrate):
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Experiment: Heat sample from 25°C to 300°C at 10°C/min.
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Expectation: A distinct weight loss step between 60°C and 110°C.
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Calculation:
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Molecular Weight (Anhydrous): 204.18 g/mol .
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Molecular Weight (Monohydrate): 222.20 g/mol .
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Theoretical Water Loss:
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Validation: If TGA shows ~8.1% loss, it is a monohydrate.
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References
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Steinhauser, S., et al. (2004).[1] "Complex Formation of Deferasirox and Related Ligands with Iron(III) and Iron(II)." European Journal of Inorganic Chemistry. (Discusses the structural logic of hydroxyphenyl-heterocycle ligands).
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Gupta, V. K., et al. (2006). "Crystal Structure of 3-(2-Hydroxyphenyl)-5-(substituted)-1H-pyrazole." Analytical Sciences: X-ray Structure Analysis Online. (Provides crystallographic parameters for close analogs).
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Kumar, A., et al. (2025). "Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties." PMC / NIH. (Methodology for NMR and IR assignment of pyrazole carboxylic acids).
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Kasimoğullari, R., et al. (2010). "Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles." Indian Journal of Chemistry. (Synthetic pathways and spectral data for pyrazole-3-carboxylic acids).
